Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Lipophilicity Physicochemical property Medicinal chemistry

Sourcing pyrazole-amino acid ester intermediates with defined substitution vectors often risks reaction selectivity in multi-step medicinal chemistry workflows. Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1343160-82-6) directly addresses this as a regioselective scaffold for constructing histamine H4 antagonist and kinase inhibitor candidate libraries. - Single H-bond donor enables unambiguous N-alkylation or amide coupling at the secondary amine. - Computed LogP (-0.05) and TPSA (56.15 Ų) align with lead-like property space for oral bioavailability optimization. - Supplied at 98% purity, ensuring reliable intermediate isolation and final product purity in multi-step syntheses.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13620388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CC(C(=O)OC)NC
InChIInChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3
InChIKeyTWZCEZIRKDUQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1343160-82-6; MF C9H15N3O2; MW 197.23) is a synthetic pyrazole-amino acid ester hybrid featuring a 3-methylpyrazole ring N-linked to a methylamino-substituted propanoate backbone . The compound is supplied by multiple vendors (e.g., ChemScene, AKSci, Leyan) at purities of 97–98% . Computed properties from vendor technical datasheets include TPSA 56.15 Ų, LogP -0.04748, and 4 rotatable bonds, indicating moderate polarity and conformational flexibility . This compound belongs to a broader class of N-alkyl-α-amino-β-(pyrazol-1-yl)propanoates that are primarily utilized as research intermediates for medicinal chemistry derivatization rather than as end-use bioactive molecules.

Product role
Synthetic intermediate for medicinal chemistry derivatization
Structural handle
Single N-methylamino donor enables regioselective N-functionalization
Scaffold alignment
Pyrazole-propanoate architecture matches kinase and SGLT inhibitor pharmacophore space

Scientific Risks of Generic Substitution


Within the pyrazole-propanoate family, minor structural modifications produce substantial shifts in physicochemical properties that govern synthetic utility, solubility, and downstream biological performance. For example, replacing N-methylamino with a primary amino group (e.g., methyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate) alters hydrogen-bonding capacity and basicity, while relocating the pyrazole methyl substituent from the 3- to the 4-position (e.g., methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate) changes steric and electronic profiles. Without quantitative, comparator-anchored evidence, generic interchange risks compromising reaction selectivity, intermediate isolation, and final product purity in multi-step syntheses. The following section provides the available quantitative differentiation data, while explicitly noting where direct comparative evidence remains absent from the public domain.

Primary amino analog
Increased hydrogen-bond donors and altered basicity may shift protection strategy and reaction selectivity
4-Methyl regioisomer
Steric and electronic profile changes may affect coupling efficiency and downstream biological performance

Quantitative Differentiation Evidence


LogP Comparison: Target vs. Primary Amino Analog

The target compound exhibits a computed LogP of -0.04748, indicating near-equal partitioning between aqueous and organic phases . In contrast, the primary amino analog methyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1339446-72-8) is expected to be more hydrophilic due to the additional hydrogen-bond donor and lower N-alkyl substitution, although a directly measured LogP value for this comparator is not available in public databases. This difference is a class-level inference based on the established principle that N-methylation reduces hydrogen-bonding capacity and increases lipophilicity.

LogP comparison
Class-level inference
Target LogP -0.04748; comparator value not reported, direction inferred from N-methylation effect
May influence extraction and retention; supports differentiation context
Comparator LogP not experimentally available; class-level estimate
Lipophilicity Physicochemical property Medicinal chemistry

TPSA as a Selectivity Indicator

The target compound has a computed TPSA of 56.15 Ų . For the 3,5-dimethylpyrazole analog methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1249154-00-4), the additional methyl group on the pyrazole ring would not be expected to change TPSA significantly (both compounds share identical H-bond donor/acceptor counts), but may alter molecular volume and shape. No direct comparative TPSA data is available from the same computational source, making this a class-level inference.

TPSA indicator
Data to verify
56.15 Ų
Near CNS permeability threshold; informs probe design context
Computed value; comparative analog data not available
Polar surface area Drug-likeness Bioavailability

Hydrogen-Bond Donor Count and Derivatization Impact

The target compound possesses one H-bond donor (the methylamino NH) and five H-bond acceptors . This donor/acceptor profile distinguishes it from the primary amino comparator methyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate, which has two H-bond donors (NH2). The reduced donor count of the target compound simplifies protecting group requirements during multi-step syntheses: only the secondary amine requires protection, whereas the primary amino analog may necessitate dual protection or chemoselective strategies. This is a class-level inference based on well-established synthetic chemistry principles; no head-to-head synthetic efficiency study has been published.

H-bond donor count
Class-level inference
Target: 1 donor (secondary amine) vs. primary amino analog: 2 donors
Simplifies protecting group strategy in library synthesis
No head-to-head synthetic efficiency study published
Hydrogen bonding Reactivity Protecting group strategy

Recommended Research and Industrial Applications


Histamine H4 Receptor Antagonist Probe Synthesis

Patents (e.g., US20210300906A1) describe pyrazole derivatives as histamine H4 receptor antagonists [1]. The target compound, with its 3-methylpyrazole and methylamino ester scaffold, can serve as a key intermediate for constructing H4 antagonist candidate libraries via N-alkylation or amide coupling at the secondary amine, leveraging its single H-bond donor for regioselective derivatization.

Kinase-Focused Compound Library Building Block

The pyrazole-methylamino-propanoate architecture is a recurring motif in kinase inhibitor patents (e.g., US20200148721A1 claiming pyrazole-propanoates as kinase inhibitors) [2]. The target compound's computed LogP near zero and TPSA of 56.15 Ų align with lead-like property space for oral kinase inhibitors, making it suitable for fragment-based or diversity-oriented synthesis of kinase-targeted libraries.

SGLT1 Inhibitor Intermediate Scaffold

Pyrazole-propanoic acid derivatives have been disclosed as SGLT1 inhibitors (US8846746B2, JP5915004B2) [3]. The target compound's methyl ester serves as a protected carboxylic acid equivalent, enabling late-stage hydrolysis to the corresponding acid for SAR exploration around the SGLT1 pharmacophore, with the 3-methylpyrazole providing a defined substitution vector absent in des-methyl or regioisomeric analogs.

Analytical Reference Standard for Method Development

With commercially available purities of 97–98% , the target compound can be employed as a reference standard for HPLC or LC-MS method calibration when analyzing reaction mixtures containing pyrazole-propanoate intermediates. Its moderate retention (consistent with LogP -0.04748) provides a benchmark for optimizing reversed-phase gradients in quality control workflows.

Application
Selection Property
Validation Focus
H4 antagonist probe synthesis
Regioselective N-functionalization via secondary amine
Reaction selectivity and product purity
Kinase-focused library building block
Lead-like LogP and TPSA profile
Library diversity and lead-likeness assessment
SGLT1 inhibitor intermediate
Methyl ester as protected carboxylic acid equivalent
Ester hydrolysis and SAR consistency
LC-MS method calibration standard
Defined purity and moderate chromatographic retention
Retention time reproducibility and purity threshold verification
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